Antibacterial agent 35

Description

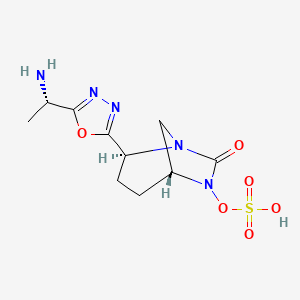

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N5O6S |

|---|---|

Molecular Weight |

333.32 g/mol |

IUPAC Name |

[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1 |

InChI Key |

IIGJRSBRPZGZLI-XVMARJQXSA-N |

Isomeric SMILES |

C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N |

Canonical SMILES |

CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antibacterial Agent 35": A Technical Guide to Two Distinct Potential Candidates

Introduction

The designation "Antibacterial Agent 35" does not refer to a single, universally recognized compound. Literature and commercial listings reveal at least two distinct molecules identified by this or a similar name: Q-35 , an 8-methoxy fluoroquinolone also known as Balofloxacin, and 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole , a novel synthetic compound. This guide provides an in-depth technical overview of the chemical structure, properties, and antibacterial activity of these two agents, aimed at researchers, scientists, and drug development professionals. The disparate nature of these compounds underscores the importance of precise nomenclature in scientific communication. A third entity, "Antimicrobial agent-35 (Compound c9)," is noted for its antibacterial activity but its chemical structure is not publicly available, precluding a detailed analysis in this guide.[1]

Candidate 1: Q-35 (Balofloxacin)

Q-35, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic.[2][3][4] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6]

Chemical Structure and Properties

The chemical and physical properties of Balofloxacin (Q-35) are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | [2] |

| Synonyms | Q-35, Q-Roxin | [3][7] |

| Molecular Formula | C₂₀H₂₄FN₃O₄ | [2][4] |

| Molecular Weight | 389.42 g/mol | [2][6] |

| Melting Point | 137°C | [8] |

| Solubility | Insoluble in water; Soluble in DMSO (0.67 mg/mL with ultrasonic), DMF (10 mg/ml) | [4][8] |

| Appearance | White or off-white powder | [9] |

Antibacterial Properties and Mechanism of Action

Balofloxacin functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair.[3][7] This inhibition leads to the death of the bacterial cell.

The antibacterial spectrum of Balofloxacin is broad, with notable activity against a variety of pathogens. The Minimum Inhibitory Concentrations (MICs) for 90% of strains (MIC₉₀) are presented below.

| Bacterial Species | MIC₉₀ (µg/mL) | Source |

| Staphylococcus aureus | 0.2 | Q-35 publication |

| Methicillin-resistant S. aureus | 6.25 | Q-35 publication |

| Staphylococcus epidermidis | 0.2 | Q-35 publication |

| Streptococcus pneumoniae | 0.39 | Q-35 publication |

| Streptococcus pyogenes | 0.39 | Q-35 publication |

| Escherichia coli | 0.2 | Q-35 publication |

| Enterobacter aerogenes | 0.78 | Q-35 publication |

| Pseudomonas aeruginosa | 12.5 | Q-35 publication |

Note: The referenced "Q-35 publication" refers to the scientific paper detailing the in vitro activity of Q-35.

The mechanism of action, inhibition of DNA gyrase, is a well-established pathway for fluoroquinolone antibiotics.

Candidate 2: 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole

This compound is a synthetic molecule from a series of 3,5-diaryl-1,2,4-oxadiazole derivatives evaluated for their antibacterial properties.[10]

Chemical Structure and Properties

The key chemical and physical data for this oxadiazole derivative are provided below.

| Property | Value | Source |

| IUPAC Name | 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | [10] |

| Molecular Formula | C₁₃H₈BrN₃O | [10] |

| Molecular Weight (as [M+H]⁺) | 301.9923 (calculated), 301.9924 (found) | [10] |

| Melting Point | 90-92 °C | [10] |

| Appearance | Not specified (likely a solid) |

Antibacterial Properties and Mechanism of Action

This compound was screened against a panel of standard bacterial strains. The antibacterial activity was determined using an agar-diffusion technique, and for active compounds, the Minimum Inhibitory Concentration (MIC) was determined.

| Bacterial Species | Activity | MIC | Source |

| Escherichia coli | Active | Not specified for this specific compound, but a related nitrated derivative had a MIC of 60 µM. | [10] |

| Pseudomonas aeruginosa | Resistant | >100 µM | [10] |

| Enterococcus faecalis | Active | Not specified | [10] |

| Proteus mirabilis | Active | Not specified | [10] |

| Staphylococcus aureus | Resistant | >100 µM | [10] |

The precise mechanism of action for this class of compounds has not been fully elucidated, but the researchers suggest that the activity of the nitrated derivatives may involve a mechanism via free radicals.[10] Further investigation is required to determine the exact molecular target.

The synthesis of this compound follows a common route for 1,2,4-oxadiazoles.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the general procedure for determining the MIC of an antibacterial agent.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Antibacterial Agent Dilutions:

-

A stock solution of the antibacterial agent is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

-

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

-

Reaction Mixture Preparation:

-

A reaction buffer containing ATP and relaxed plasmid DNA is prepared.

-

The test compound (e.g., Balofloxacin) at various concentrations is added to the reaction mixture.

-

-

Enzyme Addition and Incubation:

-

Purified DNA gyrase is added to the reaction mixture.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the supercoiling reaction to proceed.

-

-

Reaction Termination and Gel Electrophoresis:

-

The reaction is stopped by the addition of a stop buffer (containing SDS and a loading dye).

-

The reaction products are separated by agarose gel electrophoresis.

-

-

Visualization and Analysis:

-

The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide).

-

The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

-

The term "this compound" is ambiguous and has been used to refer to at least two structurally and mechanistically different compounds: the fluoroquinolone Balofloxacin (Q-35) and the synthetic 1,2,4-oxadiazole derivative, 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. Balofloxacin is a well-characterized antibiotic with a broad spectrum of activity and a known mechanism of action targeting DNA gyrase. The oxadiazole derivative represents a newer class of antibacterial compounds with a less defined mechanism, potentially involving the generation of free radicals. This guide provides a foundational understanding of these two distinct chemical entities for professionals in the field of antibacterial drug discovery and development. Clear and specific nomenclature is paramount to avoid confusion and facilitate progress in this critical area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Balofloxacin | C20H24FN3O4 | CID 65958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Balofloxacin - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Balofloxacin CAS#: 127294-70-6 [m.chemicalbook.com]

- 9. CN107343879A - Balofloxacin pharmaceutical composition, preparation method and applications - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis and Characterization of C9 Hydrocarbon Resins

For Researchers, Scientists, and Drug Development Professionals

The term "Compound C9" in industrial chemistry does not refer to a single, specific molecule but rather to a complex mixture of aromatic hydrocarbons with nine carbon atoms. This "C9 fraction" is a valuable byproduct of petroleum refining, specifically from steam cracking processes. This guide provides a comprehensive overview of the synthesis of C9 hydrocarbon resins from this fraction and the analytical techniques used for their characterization.

The C9 Aromatic Hydrocarbon Fraction

The C9 fraction is a starting material for the synthesis of hydrocarbon resins, which find extensive use in adhesives, printing inks, paints, and sealants.[1] The composition of the C9 fraction can vary but generally includes isomers of trimethylbenzene, ethyltoluene, and other C9 aromatic hydrocarbons.[2]

The C9 aromatic hydrocarbon fraction is characterized by a range of physical and chemical properties. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2][3] |

| Odor | Distinctive aromatic | [3] |

| Boiling Point Range | 150°C to 220°C | [3] |

| Melting Point Range | -95.5°C to -43.8°C | [2] |

| Relative Density | 0.861 to 0.881 g/cm³ at 25°C | [2] |

| Vapor Pressure | 2.80 to 4.05 hPa at 25°C | [2] |

| Water Solubility | 40 to 75 mg/L at 25°C | [2] |

| log Kow | 3.42 to 3.90 at 25°C | [2] |

| Aromatic Content | >99% | [2] |

Table 1: Physical and Chemical Properties of the C9 Aromatic Hydrocarbon Fraction

Synthesis of C9 Hydrocarbon Resins

The conversion of the C9 fraction into valuable hydrocarbon resins is typically achieved through catalytic polymerization.[4] The choice of catalyst and reaction conditions significantly influences the properties of the final resin.

The most common method for synthesizing C9 hydrocarbon resins is through cationic polymerization, often employing Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[5][6] The process involves the polymerization of the unsaturated aromatic compounds present in the C9 fraction.

Experimental Protocol: Two-Stage Polymerization of C9 Fraction [6]

-

Feedstock: C9 fraction, a byproduct of an ethylene cracking unit.

-

Catalyst System: A two-stage catalyst system consisting of BF₃-ether and AlCl₃.

-

Reaction Conditions:

-

Catalyst Dosage: 1% BF₃-ether and 1.5% AlCl₃.

-

Reaction Temperature: 60°C.

-

Reaction Time: 6 hours.

-

-

Procedure: a. The C9 fraction is charged into a reactor equipped with a stirrer and temperature control. b. The first catalyst (BF₃-ether) is added to initiate the polymerization. c. After a specific period, the second catalyst (AlCl₃) is introduced to continue the polymerization and achieve the desired molecular weight and properties of the resin. d. The reaction is monitored for temperature and viscosity. e. Upon completion, the catalyst is deactivated and removed. f. The resulting mixture is then processed to separate the aromatic solvent naphtha and the C9 petroleum resin.

This two-stage process can yield approximately 71.1% aromatic solvent naphtha and 20% petroleum resin.[6]

During the synthesis and upgrading of C9 aromatics, several key chemical reactions occur, including isomerization, disproportionation, and dealkylation.[7] These reactions are crucial for modifying the composition of the C9 fraction to produce resins with specific properties.

Caption: Key chemical transformations in the processing of C9 aromatic fractions.

Characterization of C9 Fractions and Resins

A thorough characterization of both the initial C9 fraction and the final hydrocarbon resin is essential to ensure quality and performance. A variety of analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for determining the detailed composition of the complex C9 fraction.[7]

-

Experimental Protocol:

-

Sample Preparation: The C9 fraction is diluted in a suitable solvent.

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the GC column.

-

Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

-

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology and dispersion of C9 resin when it is blended with other polymers, such as polypropylene.[8]

-

Experimental Protocol:

-

Sample Preparation: The polymer blend containing the C9 resin is cryo-fractured using liquid nitrogen to create a clean fracture surface.

-

Coating: The fractured surface is coated with a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The interactions between the electrons and the sample generate signals that are used to create an image of the surface topography.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of C9 resins, such as the glass transition temperature (Tg).[8]

-

Experimental Protocol:

-

Sample Preparation: A small, weighed amount of the C9 resin is placed in an aluminum pan.

-

Heating/Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat capacity.

-

The following table summarizes the key characterization parameters for C9 hydrocarbon resins.

| Parameter | Typical Value Range | Analytical Technique | Reference |

| Softening Point | 30°C to 160°C | Ring and Ball Method | [5] |

| Glass Transition Temp. (Tg) | 80°C to 140°C | DSC | [8] |

| Gardner Color | 6 - 10 | Visual Comparison | [1] |

| Aromatic Content | Typically high | GC-MS | [7] |

Table 2: Key Characterization Parameters for C9 Hydrocarbon Resins

Caption: Workflow for the analytical characterization of C9 fractions and resins.

References

- 1. aryannchem.com [aryannchem.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. C9 Aromatic Solvent Driving Industrial Innovation [peliswan.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Mechanism of Action of Antibacterial Agent 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 35 is a novel β-lactamase inhibitor designed to be co-administered with the third-generation cephalosporin, ceftazidime. In vitro studies have demonstrated that this compound potently restores the antibacterial activity of ceftazidime against a broad spectrum of β-lactamase-producing Gram-negative bacteria. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data and detailed experimental protocols. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising antibacterial potentiator.

Introduction

The emergence and spread of antimicrobial resistance represent a significant global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics, such as ceftazidime, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound is a novel, potent inhibitor of a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes. By inactivating these resistance-mediating enzymes, this compound protects ceftazidime from degradation, thereby restoring its ability to inhibit bacterial cell wall synthesis.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inactivation of bacterial β-lactamases. This action potentiates the antibacterial effect of ceftazidime, which targets penicillin-binding proteins (PBPs) to inhibit peptidoglycan synthesis, a critical component of the bacterial cell wall.

The synergistic interaction between this compound and ceftazidime is illustrated in the signaling pathway diagram below.

The Structure-Activity Relationship of the Antibacterial Agent Balofloxacin (Q-35): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balofloxacin, also known as Q-35, is a third-generation fluoroquinolone antibiotic notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Balofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant workflows.

Core Structure and Pharmacophore

The core structure of Balofloxacin, 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid, contains the key pharmacophoric elements of the fluoroquinolone class.[2] Modifications at various positions of this scaffold have been explored to enhance potency, broaden the spectrum of activity, and overcome resistance.

Structure-Activity Relationship (SAR) Studies

SAR studies on Balofloxacin and its analogs have revealed several key insights. Modifications often focus on the C-7 substituent, as this position significantly influences antibacterial potency and spectrum. For instance, a study on N(7)-position modified Balofloxacin derivatives demonstrated that the addition of small acyl groups could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[4]

One particularly potent derivative, compound 2-e (the N-acetylated form of a Balofloxacin analog), showed significantly lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against MRSA and P. aeruginosa compared to the parent compound.[4]

Quantitative Data

The following tables summarize the in vitro antibacterial activity of Balofloxacin (Q-35) and its more potent derivative, 2-e .

Table 1: In Vitro Antibacterial Activity of Balofloxacin (Q-35)

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.078 | 0.156 |

| Pseudomonas aeruginosa | 0.078 | 0.156 |

| Escherichia coli | - | - |

Data sourced from a study on N(7) position-modified balofloxacins.[4]

Table 2: In Vitro Antibacterial Activity of Balofloxacin Derivative 2-e

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.0195 | 0.039 |

| Pseudomonas aeruginosa | 0.039 | 0.078 |

| Escherichia coli | - | - |

Data sourced from a study on N(7) position-modified balofloxacins.[4]

Experimental Protocols

Synthesis of N(7)-Acetylated Balofloxacin Analog (Compound 2-e)

A detailed synthesis protocol for Balofloxacin derivatives can be found in the work by Zhang et al. (2022).[4] The general procedure for the synthesis of compound 2-e involves the acetylation of the corresponding N(7)-modified Balofloxacin precursor.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC and MBC values are determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound (e.g., Balofloxacin or its derivatives) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Mechanism of Action of Balofloxacin

The following diagram illustrates the mechanism by which Balofloxacin inhibits bacterial DNA replication.

References

In vitro antibacterial spectrum of "Compound c9"

An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Compounds Designated as "C9"

Introduction

The designation "Compound C9" has been assigned to several distinct chemical entities in scientific literature, each exhibiting a unique in vitro antibacterial profile. This technical guide provides a comprehensive overview of the antibacterial spectrum, experimental protocols, and, where available, the mechanism of action for these different molecules. The information is tailored for researchers, scientists, and drug development professionals, with a focus on clear data presentation and detailed methodologies.

Coumarin-Chalcone Conjugate C9

Compound C9, a conjugate of coumarin and chalcone, has been identified as a potential broad-spectrum antibiofilm agent. Unlike traditional antibiotics that kill bacteria, this compound inhibits biofilm formation and reduces virulence without affecting bacterial growth.

In Vitro Antibacterial Spectrum

The primary activity of this Compound C9 is centered on its ability to inhibit biofilm formation across both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Type | Quantitative Data | Reference |

| Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | Significant reduction in biofilm formation | [1] |

| Escherichia coli | Biofilm Inhibition | ~60% reduction in biofilm formation | [1] |

| Staphylococcus aureus | Biofilm Inhibition | ~30% reduction in biofilm formation | [1] |

| P. aeruginosa, E. coli, S. aureus | Bacterial Growth | No effect on bacterial growth under nutrient-sufficient conditions | [1] |

Mechanism of Action

The antibiofilm activity of the coumarin-chalcone conjugate C9 is attributed to its interference with quorum-sensing (QS) signaling pathways, which are crucial for biofilm development and virulence in many bacteria. Specifically, it has been shown to inhibit the transcription of several QS regulators, particularly interfering with the function of LasR and PqsR in P. aeruginosa.[1]

Experimental Protocols

Biofilm Inhibition Assay: The inhibitory effect of Compound C9 on biofilm formation was likely assessed using a crystal violet staining method.

-

Bacterial Culture: Bacterial strains are grown overnight in a suitable medium (e.g., Luria-Bertani broth).

-

Inoculation: The overnight cultures are diluted and added to the wells of a microtiter plate.

-

Treatment: Compound C9, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells contain the solvent alone.

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.

-

Washing: After incubation, the planktonic bacteria are removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining biofilms are stained with a crystal violet solution.

-

Quantification: The stained biofilms are solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader to quantify the biofilm biomass.

β-Sitosterol-3-O-Glucoside (Compound C9)

In a separate study, "Compound C9" was identified as β-sitosterol-3-O-glucoside, isolated from Lannea kerstingii. This compound demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[2]

In Vitro Antibacterial and Antifungal Spectrum

The antimicrobial activity was evaluated using zone of inhibition and Minimum Inhibitory Concentration (MIC) assays.

Table 2.1: Zone of Inhibition Data for β-Sitosterol-3-O-Glucoside (200µg/ml)

| Microorganism | Type | Zone of Inhibition (mm) | Activity | Reference |

| Staphylococcus aureus | Gram-positive | 24 - 34 | Active | [2] |

| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 24 - 34 | Active | [2] |

| Bacillus subtilis | Gram-positive | 34 | Very Active | [2] |

| Corynebacterium ulcerans | Gram-positive | - | Inactive | [2] |

| Escherichia coli | Gram-negative | 24 - 34 | Active | [2] |

| Proteus mirabilis | Gram-negative | 24 - 34 | Active | [2] |

| Salmonella typhi | Gram-negative | 24 - 34 | Active | [2] |

| Shigella dysenteriae | Gram-negative | 30 | Very Active | [2] |

| Klebsiella pneumoniae | Gram-negative | 24 - 34 | Active | [2] |

| Proteus vulgaris | Gram-negative | - | Inactive | [2] |

| Pseudomonas aeruginosa | Gram-negative | - | Inactive | [2] |

| Candida albicans | Fungus | Active | Active | [2] |

| Candida tropicalis | Fungus | Active | Active | [2] |

| Candida krusei | Fungus | - | Inactive | [2] |

Table 2.2: Minimum Inhibitory Concentration (MIC) Data for β-Sitosterol-3-O-Glucoside

| Microorganism | MIC (µg/ml) | Reference |

| Bacillus subtilis | 25 | [2] |

| Shigella dysenteriae | 25 | [2] |

| Klebsiella pneumoniae | 25 | [2] |

| Other sensitive organisms | 25 - 50 | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [3][4] This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Compound Stock: A stock solution of β-sitosterol-3-O-glucoside is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or another appropriate broth.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., at a concentration of 5 x 10^5 CFU/mL) is prepared.

-

Inoculation: Each well is inoculated with the bacterial or fungal suspension. Control wells (broth only, and broth with inoculum) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria, and at 27°C for 48 hours for fungi.[2]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

References

- 1. Dual functions: A coumarin–chalcone conjugate inhibits cyclic‐di‐GMP and quorum‐sensing signaling to reduce biofilm formation and virulence of pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Antibacterial Candidate: A Technical Overview of the Discovery and Initial Screening of "Antibacterial Agent 35"

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery and initial in vitro screening of a promising new candidate, designated "Antibacterial Agent 35." While "this compound" is a placeholder name for a hypothetical compound, this document serves as a detailed template for researchers, scientists, and drug development professionals, outlining the essential data, experimental protocols, and logical frameworks involved in the early-stage evaluation of a potential antibacterial therapeutic.

The information presented herein is a synthesis of established methodologies in the field of antibacterial drug discovery.[1][2][3][4][5] The aim is to provide a clear and structured guide that can be adapted for the reporting and analysis of novel antibacterial compounds.

Data Summary: In Vitro Antibacterial Activity and Cytotoxicity

The initial screening of a novel antibacterial agent typically involves determining its potency against a panel of clinically relevant bacterial strains and assessing its toxicity to mammalian cells. The following tables summarize representative quantitative data for our hypothetical "this compound."

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive and Gram-Negative Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-Positive | 1 |

| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 4 |

| Escherichia coli (ATCC 25922) | Gram-Negative | 16 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-Negative | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | >64 |

MIC values represent the lowest concentration of the agent that inhibits visible bacterial growth.[4][6]

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HEK293 | Human Embryonic Kidney | >128 |

| HepG2 | Human Hepatocellular Carcinoma | 98 |

IC₅₀ represents the concentration of the agent that inhibits 50% of cell viability.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of initial screening results. The following are the protocols used to generate the data presented above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (as listed in Table 1)

-

This compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well plates. The final concentrations typically range from 0.06 to 128 µg/mL.

-

Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which no visible growth of the microorganism is observed.[4][6]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cell lines (HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for another 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and hypothetical mechanisms of action are essential for clear communication of complex scientific concepts.

Figure 1: High-level workflow for the initial screening of a novel antibacterial agent.

Figure 2: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Conclusion and Future Directions

The hypothetical "this compound" demonstrates promising in vitro activity against clinically relevant Gram-positive bacteria with a favorable initial safety profile, as indicated by its selectivity index. The logical next steps in the preclinical development of such a compound would involve:

-

Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of inhibition.

-

Spectrum of Activity Expansion: Testing against a broader panel of bacterial isolates, including resistant strains.

-

In Vivo Efficacy Studies: Evaluating the agent's effectiveness in animal models of infection.[7][8]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide provides a foundational framework for the systematic evaluation and reporting of novel antibacterial candidates. The structured presentation of data, detailed protocols, and clear visualizations are intended to facilitate effective communication and decision-making within drug discovery and development teams.

References

- 1. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]

- 6. vibiosphen.com [vibiosphen.com]

- 7. vibiosphen.com [vibiosphen.com]

- 8. anti microbial screening models | PPTX [slideshare.net]

An In-depth Technical Guide to the Biological Target Identification of "Compound c9"

Disclaimer: The designation "Compound c9" is not a unique identifier and has been used to refer to several distinct chemical entities in scientific literature. This guide focuses on two such compounds for which significant biological target information is available: a microtubule-depolymerizing agent and a Cyclin-Dependent Kinase 9 (CDK9) inhibitor.

Part 1: "Compound c9" as a Microtubule-Depolymerizing Agent

This section details the biological target identification of a novel microtubule-binding agent, herein referred to as Compound c9 (Microtubule Agent) . This compound has demonstrated both anti-angiogenic and vascular-disrupting properties.

Biological Target and Mechanism of Action

The primary biological target of Compound c9 (Microtubule Agent) is tubulin . It inhibits microtubule polymerization by binding to the colchicine-binding site of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.

The downstream effects of this compound are mediated through two key signaling pathways:

-

Anti-angiogenic Effects: Mediated by the downregulation of the Raf-MEK-ERK signaling pathway . Compound c9 reduces the phosphorylation of components in this pathway, which is crucial for angiogenesis.

-

Vascular-Disrupting Effects: Dependent on the Rho/Rho kinase pathway . The compound induces endothelial cell contraction and membrane blebbing, leading to the disruption of newly formed blood vessels.

Quantitative Data

The following table summarizes the quantitative data regarding the biological activity of Compound c9 (Microtubule Agent).

| Assay Type | Cell Line/System | Endpoint | Result |

| Endothelial Cell Proliferation | HUVECs | Growth Inhibition | Slight inhibition at 1.0 and 2.0 µmol·L⁻¹ (11.8% and 34.9% respectively) after 48h. Little effect at concentrations below 1.0 µmol·L⁻¹. |

| Cell Cycle Analysis | HUVECs | G2/M Arrest | Dose-dependent increase in G2/M phase cell population after 24h treatment. |

Experimental Protocols

-

Objective: To determine the effect of Compound c9 (Microtubule Agent) on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology:

-

HUVECs were seeded in 96-well plates and incubated overnight.

-

Cells were then treated with various concentrations of Compound c9 (0.03, 0.06, 0.12, 0.25, 0.5, 1.0, and 2.0 µmol·L⁻¹) for 8, 12, 24, 36, and 48 hours.

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/ml) was added to each well.[1]

-

The plates were incubated for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[1]

-

A solubilization solution (100 µL) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Objective: To assess the effect of Compound c9 (Microtubule Agent) on the phosphorylation of key proteins in the Raf-MEK-ERK signaling pathway.

-

Methodology:

-

HUVECs were serum-starved.

-

Cells were pre-treated with different concentrations of Compound c9 for 2 hours.

-

Angiogenesis was induced by adding 50 ng·mL⁻¹ VEGF or 25 ng·mL⁻¹ bFGF for 10 minutes.

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of Raf, MEK, and ERK.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an appropriate detection system.

-

-

Objective: To evaluate the in vivo vascular disrupting activity of Compound c9 (Microtubule Agent).

-

Methodology:

-

Matrigel, mixed with pro-angiogenic factors, was injected subcutaneously into mice to form a plug.

-

After neovascularization occurred within the plug, mice were treated with Compound c9 (200 mg·kg⁻¹, i.p.).

-

The perfusion of the neovasculature was visualized using fluorescence microscopy after injecting FITC-dextran at 0, 1, and 3 hours post-treatment.

-

Visualizations

Caption: Inhibition of the Raf-MEK-ERK pathway by Compound c9 (Microtubule Agent).

Caption: Vascular disruption mechanism via the Rho/Rho kinase pathway.

Part 2: "Compound c9" as a CDK9 Inhibitor

This section outlines the biological target identification for a distinct molecule, also designated Compound c9 (CDK9 Inhibitor) , which has been identified as a potential anti-cancer agent, particularly for leukemia.[2]

Biological Target and Mechanism of Action

The primary biological target of Compound c9 (CDK9 Inhibitor) is Cyclin-Dependent Kinase 9 (CDK9) .[2] CDK9 is a crucial enzyme involved in the regulation of transcription. By inhibiting the kinase activity of CDK9, this compound interferes with the expression of key survival proteins in cancer cells.

The mechanism of action involves the suppression of CDK9 activity, which leads to a downstream decrease in the expression of the anti-apoptotic protein Mcl-1 . This, in turn, promotes the cleavage of PARP (Poly (ADP-ribose) polymerase) , a hallmark of apoptosis, ultimately inducing programmed cell death in cancer cells.[2]

Quantitative Data

The following table presents the quantitative data for the inhibitory and anti-proliferative activities of Compound c9 (CDK9 Inhibitor).[2]

| Assay Type | Cell Line/System | Endpoint | Result (IC₅₀) |

| Anti-proliferative Activity | HeLa | IC₅₀ | 2.53 µM |

| Anti-proliferative Activity | MOLM-13 | IC₅₀ | 3.92 µM |

| Anti-proliferative Activity | MDA-MB-231 | IC₅₀ | 11.65 µM |

| Kinase Inhibition Assay | CDK9 | IC₅₀ | Submicromolar (214 - 504 nM range for a series of compounds including c9) |

Experimental Protocols

-

Objective: To determine the in vitro inhibitory activity of Compound c9 against CDK9.

-

Methodology:

-

A purified recombinant CDK9 enzyme is used.

-

The assay is typically performed in a multi-well plate format.

-

A reaction mixture containing the CDK9 enzyme, a suitable substrate (e.g., a peptide with a CDK9 phosphorylation site), and ATP is prepared in a kinase assay buffer.

-

Compound c9 is added to the wells at various concentrations.

-

The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.[3]

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.[3]

-

The luminescence signal is read using a microplate reader.

-

IC₅₀ values are calculated from the dose-response curves.

-

-

Objective: To evaluate the induction of apoptosis in MOLM-13 cells by Compound c9 (CDK9 Inhibitor).

-

Methodology:

-

MOLM-13 cells were treated with Compound c9.

-

The expression levels of Mcl-1 and cleaved PARP were assessed by Western blotting (as described in section 1.3.2, but with antibodies specific to Mcl-1 and cleaved PARP).

-

Alternatively, apoptosis can be quantified using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5] In this method, cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

-

Visualizations

Caption: Mechanism of apoptosis induction by Compound c9 (CDK9 Inhibitor).

Caption: General workflow for the biological target identification of a compound like "c9".

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

"Antibacterial agent 35" cytotoxicity and selectivity profile

An in-depth analysis of various compounds designated as "Antibacterial Agent 35" reveals that this is not a single, universally recognized agent, but rather a common designation for novel compounds in different research studies. This guide provides a detailed technical overview of the cytotoxicity and selectivity profiles of several distinct chemical entities, each referred to as "compound 35" in the cited literature.

Aryl Isonitrile Compound 35

An aryl isonitrile compound, identified as compound 35, has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[1]

Quantitative Data

Table 1: Antibacterial Activity of Aryl Isonitrile Compound 35 against S. aureus Strains [1]

| Bacterial Strain | MIC (μM) | MBC (μM) |

| MRSA NRS123 (USA400) | 4 | >64 |

| MRSA NRS384 (USA300) | 4 | >64 |

| MRSA NRS79 (USA500) | 4 | >64 |

| MRSA NRS1 | 4 | >64 |

| MRSA NRS100 | 4 | >64 |

| MRSA NRS119 | 2 | 64 |

| MSSA NRS126 | 2 | >64 |

| MSSA ATCC 29213 | 4 | >64 |

Table 2: Cytotoxicity of Aryl Isonitrile Compound 35 [1]

| Cell Line | Concentration (μM) | Cell Viability (%) |

| Human Keratinocytes (HaCaT) | 64 | ~100 |

| Human Keratinocytes (HaCaT) | 128 | ~100 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of compound 35 were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Bacterial strains were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated on tryptic soy agar (TSA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTS Assay): Human keratinocyte (HaCaT) cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with compound 35 at concentrations of 64 µM and 128 µM for 24 hours. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm, and the percent viability was calculated relative to the DMSO control.[1]

Mechanism of Action

The study indicates that aryl isonitrile compound 35 is bacteriostatic, as the MBC values were significantly higher than the MIC values.[1] A time-kill assay confirmed this, showing no reduction in MRSA CFU over 24 hours at 4x MIC.[1] The precise molecular target was not elucidated in the provided reference.

Visualizations

Caption: Workflow for MIC and MBC determination.

Para-adenine Substituted Pleuromutilin Conjugate 35

This compound is a novel pleuromutilin conjugate that has shown potent activity against MRSA.[2]

Quantitative Data

Table 3: Antibacterial Activity of Pleuromutilin Conjugate 35 [2]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| MRSA USA300 | 0.03 | 0.12 |

Table 4: Cytotoxicity of Pleuromutilin Conjugate 35 [2]

| Cell Line | Cytotoxicity |

| Four mammalian cell lines | No cytotoxicity observed |

(Note: The specific cell lines and concentrations tested for cytotoxicity were not detailed in the provided search result abstract.)

Experimental Protocols

Antibacterial Susceptibility Assay: The in vitro susceptibility assay for MRSA USA300 was performed to determine the MIC and MBC values.[2] The exact methodology (e.g., broth microdilution) is implied but not explicitly detailed in the abstract.

Mechanism of Action

A molecular model suggests that the 6-amino group of the adenine moiety is crucial for the compound's high potency, likely through hydrogen bonding with the RNA backbone of C2469 in the bacterial ribosome.[2]

Visualizations

Caption: Proposed mechanism of action for Compound 35.

Nitrofuranyl–Pyrazolopyrimidine Hybrid Conjugate 35

This hybrid compound has demonstrated notable activity against both S. aureus and MRSA.[3]

Quantitative Data

Table 5: Antibacterial Activity of Nitrofuranyl–Pyrazolopyrimidine Hybrid 35 [3]

| Bacterial Strain | Activity |

| S. aureus ATCC 29213 | Remarkable |

| MRSA ATCC 15187 | Remarkable |

(Note: Specific MIC/MBC values were not provided in the abstract.)

Table 6: Cytotoxicity of Nitrofuranyl–Pyrazolopyrimidine Hybrid 35 [3]

| Cell Line | Concentration (µg/mL) | Cytotoxicity |

| HepG2 | Up to 50 | No cytotoxic effect |

Experimental Protocols

In Vitro Antibacterial Activity: The antibacterial activity was evaluated against S. aureus ATCC 29213 and MRSA ATCC 15187 isolates.[3]

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compound was assessed on HepG2 cell lines using the MTT assay.[3]

Mechanism of Action

Mechanistic studies suggest that this compound targets the bacterial membrane.[3] It has also been shown to reduce the bacterial load in an intracellular model.[3]

Visualizations

Caption: Profile of Nitrofuranyl-Pyrazolopyrimidine 35.

Chloropyrazine-Tethered Pyrimidine Derivative 35

This compound, containing a 2″-pyridinyl ring, was primarily evaluated for its antiproliferative activity but also as part of a broader antimicrobial screening.[4]

Quantitative Data

Table 7: Antiproliferative Activity of Pyrimidine Derivative 35 [4]

| Cell Line | IC50 (µg/mL) |

| Prostate Cancer (DU-145) | 5 ± 1 |

Table 8: Cytotoxicity of Pyrimidine Derivative 35 [4]

| Cell Line | IC50 (µg/mL) |

| Normal Human Liver (LO2) | > 40 |

Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity was evaluated against the DU-145 prostate cancer cell line. The IC50 value was determined, though the specific assay (e.g., MTT, SRB) is not mentioned in the abstract.[4]

Cytotoxicity Assay: The cytotoxicity was assessed against the LO2 normal human liver cell line to determine the selectivity of the compound for cancer cells.[4]

Mechanism of Action

Molecular docking studies suggest that compound 35 has a good binding affinity for dihydrofolate reductase (DHFR), indicating this as a potential target for its antiproliferative effects.[4]

Visualizations

Caption: Cytotoxicity selectivity of Pyrimidine Derivative 35.

Nigritanine (Compound 35)

Nigritanine, a β-carboline heterodimer alkaloid, was identified as compound 35 in a screening of natural products and characterized for its antistaphylococcal activity.[5]

Quantitative Data

Table 9: Antibacterial Activity of Nigritanine [5]

| Bacterial Strain | MIC (µM) |

| S. aureus (reference and clinical isolates) | 128 |

Table 10: Cytotoxicity of Nigritanine [5]

| Cell Type | Toxicity |

| Mammalian red blood cells | Not toxic |

| Human keratinocytes | Not toxic |

(Note: Specific concentrations and viability percentages for cytotoxicity were not provided in the abstract.)

Experimental Protocols

Antimicrobial Activity: The antimicrobial activity of nigritanine was evaluated against a reference strain and three clinical isolates of S. aureus to determine the MIC.[5]

Cytotoxicity Evaluation: The potential cytotoxicity was assessed at both short and long term against mammalian red blood cells and human keratinocytes, respectively.[5]

Mechanism of Action

The specific mechanism of action for nigritanine was not detailed in the provided search result abstract.

This guide highlights the importance of precise chemical identification beyond general labels like "compound 35." Each of these agents represents a distinct starting point for further drug development, with unique profiles of activity and safety. Researchers and drug development professionals should refer to the specific cited literature for more comprehensive data and context.

References

- 1. An aryl isonitrile compound with an improved physicochemical profile that is effective in two mouse models of multidrug-resistant Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. Discovery and biological evaluation of nitrofuranyl–pyrazolopyrimidine hybrid conjugates as potent antimicrobial agents targeting Staphylococcus aureu ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00826J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Nigritanine as a New Potential Antimicrobial Alkaloid for the Treatment of Staphylococcus aureus-Induced Infections - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Compound C9: A Technical Guide to Preliminary Pharmacokinetic Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic-relevant properties and biological activities of Compound c9, a novel microtubule-depolymerizing agent. The document is structured to offer an in-depth understanding of its mechanism of action, and established experimental protocols for its evaluation, catering to the needs of researchers in oncology and drug development.

Introduction to Compound C9

Compound C9 is a newly synthesized small molecule identified as a potent microtubule-depolymerizing agent.[1] It exhibits significant anti-angiogenic and vascular-disrupting effects, making it a promising candidate for cancer therapy.[1][2] The primary mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of the cellular microtubule network. This interference with microtubule dynamics preferentially affects rapidly dividing cells, such as those in the tumor endothelium, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action and Signaling Pathways

Compound C9 exerts its anti-cancer effects through a dual mechanism: anti-angiogenesis and vascular disruption. These effects are mediated by its interaction with the microtubule cytoskeleton and subsequent modulation of key signaling pathways.[1][2]

Anti-angiogenic Effects: Compound C9 inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[1][3] This anti-angiogenic activity is associated with the down-regulation of the Raf-MEK-ERK signaling pathway.[1][2]

Vascular-disrupting Effects: In addition to preventing the formation of new blood vessels, Compound C9 can also disrupt existing tumor vasculature. It induces endothelial cell contraction and membrane blebbing, leading to a rapid shutdown of blood flow within the tumor.[1][3] This vascular-disrupting activity is linked to the activation of the Rho/Rho kinase signaling pathway.[1][2]

Preliminary Pharmacodynamic Properties

While specific pharmacokinetic data for Compound C9 is not yet publicly available, extensive in vitro and in vivo pharmacodynamic studies have characterized its biological effects. The following table summarizes key findings from these studies.

| Parameter | Assay | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |

| Tubulin Polymerization Inhibition | In vitro tubulin polymerization assay | Bovine brain tubulin | IC50 ≈ 13 µmol·L−1 | Inhibition of tubulin polymerization | [1] |

| Anti-proliferative Activity | MTT assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 - 2.0 µmol·L−1 | Slight growth inhibition (11.8% and 34.9% respectively) | [1] |

| Anti-migration Activity | Transwell migration assay | HUVECs | 0.25–2.0 µmol·L−1 | Concentration-dependent reduction in migrating cells | [1] |

| Anti-angiogenic Activity (ex vivo) | Rat aortic ring assay | Rat | 0.5 µmol·L−1 | ~60% inhibition of microvessel sprouting | [1] |

| Anti-angiogenic Activity (in vivo) | Chick Chorioallantoic Membrane (CAM) assay | Chicken embryo | 5 nmol per egg | Dramatic decrease in neovascularization | [1] |

Experimental Protocols for Pharmacokinetic Characterization

To facilitate further research and development of Compound C9, this section provides detailed methodologies for key experiments to characterize its pharmacokinetic profile.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of Compound C9 in liver microsomes, which provides an estimate of its intrinsic clearance.

Materials:

-

Compound C9 stock solution (e.g., in DMSO)

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Add Compound C9 to the reaction mixture to initiate the reaction. A typical final concentration is 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the concentration of Compound C9 using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of Compound C9 remaining versus time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Objective: To determine the extent to which Compound C9 binds to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

-

Compound C9 stock solution

-

Pooled plasma (human, rat, mouse)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Rapid equilibrium dialysis (RED) device or ultrafiltration units

-

LC-MS/MS system

Procedure (using RED device):

-

Add Compound C9 to plasma to achieve the desired final concentration.

-

Add an aliquot of the plasma-compound mixture to the sample chamber of the RED device.

-

Add PBS to the buffer chamber.

-

Incubate the device at 37°C for a specified time (e.g., 4-6 hours) to allow for equilibrium.

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of Compound C9 in both samples using LC-MS/MS.

-

Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Compound C9 in a living organism after administration (e.g., intravenous and oral).

Materials:

-

Compound C9 formulation for intravenous (IV) and oral (PO) administration

-

Male Sprague-Dawley rats or other suitable rodent model

-

Cannulated animals for serial blood sampling (optional but recommended)

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the animals overnight before dosing.

-

Administer Compound C9 to two groups of animals via IV and PO routes at a specified dose.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for the concentration of Compound C9 using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time for both IV and PO administration.

-

Calculate key pharmacokinetic parameters such as:

-

For IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).

-

For PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, Bioavailability (%F).

-

Conclusion

Compound C9 is a promising anti-cancer agent with a well-defined dual mechanism of action targeting tumor vasculature. The preliminary pharmacodynamic data are encouraging, demonstrating potent anti-angiogenic and vascular-disrupting activities. To advance the development of Compound C9 towards clinical application, a thorough characterization of its pharmacokinetic properties is essential. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro and in vivo studies to elucidate its absorption, distribution, metabolism, and excretion profile. The resulting data will be critical for dose selection, understanding potential drug-drug interactions, and ultimately, for the successful clinical translation of this novel therapeutic candidate.

References

Technical Whitepaper: The Effect of Antibacterial Agent 35 (AA-35) on Bacterial Cell Morphology

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the morphological and ultrastructural effects of a novel investigational antibacterial agent, designated AA-35, on Gram-positive bacteria. AA-35 demonstrates potent bactericidal activity by targeting a critical step in cell wall biosynthesis. This guide details the agent's mechanism of action, presents quantitative morphological data, and provides detailed experimental protocols for reproducing and expanding upon these findings.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action.[1][2] Antibacterial Agent 35 (AA-35) is a synthetic small molecule identified through high-throughput screening for inhibitors of bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, is an ideal antibiotic target as it is essential for bacterial survival and absent in mammalian cells, offering a high degree of selective toxicity.[3][4][5]

Initial studies have shown that AA-35 is particularly effective against a range of Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism involves the disruption of peptidoglycan synthesis, leading to profound and lethal changes in bacterial cell morphology.[6] This whitepaper summarizes the current understanding of AA-35's effects on the cellular structure of S. aureus.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) sugars cross-linked by short peptides.[7][8][9] The biosynthesis of this polymer is a multi-step process that begins in the cytoplasm and is completed on the exterior of the cytoplasmic membrane.[10][11]

AA-35 has been shown to be a potent and specific inhibitor of MurG, a crucial glycosyltransferase. MurG catalyzes the transfer of GlcNAc to Lipid I, forming Lipid II, the final monomeric precursor of peptidoglycan.[9][10] By inhibiting MurG, AA-35 effectively halts the supply of new peptidoglycan monomers to the cell wall. This disruption prevents cell wall expansion and repair, particularly during active growth and division. The continued activity of autolytic enzymes, which remodel the cell wall, in the absence of new synthesis, leads to a catastrophic loss of structural integrity.[12]

The diagram below illustrates the peptidoglycan synthesis pathway and the specific point of inhibition by AA-35.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 6. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. hereditybio.in [hereditybio.in]

- 9. journals.asm.org [journals.asm.org]

- 10. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Activities of "Compound c9": A Multifaceted Appellation in Drug Discovery

The designation "Compound c9" emerges in diverse areas of biomedical research, referring to a variety of distinct chemical entities with unique molecular activities. Without a specific chemical identifier or context, "Compound c9" can denote molecules ranging from anti-cancer agents to novel antibacterials. This guide provides an overview of the different molecules referred to as "Compound c9" in scientific literature, highlighting their distinct mechanisms of action and therapeutic potentials. Researchers and drug development professionals are encouraged to identify the specific "Compound c9" of interest to delve deeper into its molecular basis of activity.

Diverse Biological Activities Attributed to "Compound c9"

Investigations into molecules designated as "Compound c9" have revealed a broad spectrum of biological effects. These compounds, while sharing a common identifier in their respective studies, possess fundamentally different chemical structures and, consequently, distinct molecular targets and signaling pathways. The following sections summarize the key findings for several prominent "Compound c9" molecules.

A Microtubule-Depolymerizing Agent with Anti-Angiogenic Properties

One "Compound c9" has been identified as a potent microtubule-depolymerizing agent with significant anti-angiogenic and vascular-disrupting effects. This molecule exerts its activity by inhibiting the proliferation, migration, and tube formation of endothelial cells.[1]

Molecular Mechanism: The anti-angiogenic effects of this Compound c9 are attributed to its ability to down-regulate the Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1] Furthermore, its vascular-disrupting activity is dependent on the Rho/Rho kinase pathway, which plays a crucial role in regulating endothelial cell contraction and membrane blebbing.[1]

A Coumarin-Chalcone Conjugate Targeting Bacterial Biofilms

In the field of microbiology, a coumarin-chalcone conjugate labeled C9 has demonstrated significant anti-biofilm activity. This compound effectively inhibits biofilm formation by targeting both the exopolysaccharide matrix and the intracellular signaling molecule cyclic-di-GMP.[2]

Molecular Mechanism: This C9 molecule has been shown to reduce the virulence of Pseudomonas aeruginosa by interfering with its quorum-sensing (QS) systems. Molecular docking studies suggest that C9 can bind to key QS regulators, LasR and PqsR, thereby disrupting the communication network that governs biofilm formation and virulence factor expression.[2]

A Dihydropyrimidinone Derivative as an Eg5 Inhibitor

A dihydropyrimidinone derivative, also referred to as Compound C9, has been identified as an inhibitor of the Eg5 motor protein ATPase. This protein is essential for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[3]

Molecular Mechanism: This Compound C9 acts as a mixed-type inhibitor of Eg5, leading to mitotic arrest and subsequent cytotoxic activity against various cancer cell lines.[3] Molecular modeling has indicated that it establishes favorable binding interactions within the active site of the Eg5 motor protein.[3]

An Antibacterial 5-O-Mycaminosyltylonolide (OMT) Derivative

A novel derivative of 5-O-mycaminosyltylonolide (OMT), designated as c9, exhibits potent antibacterial activity against a range of susceptible and drug-resistant bacteria, including Escherichia coli and Staphylococcus aureus.[4]

Molecular Mechanism: The antibacterial action of this c9 compound stems from its ability to bind to the bacterial 50S ribosomal subunit. This interaction effectively inhibits protein synthesis, a critical process for bacterial survival and proliferation.[4]

A Small-Molecule Inhibitor of PRMT5 in Lung Cancer

Research in oncology has identified a small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), referred to as Compound C9, with anti-lung cancer activity.[5]

Molecular Mechanism: This Compound C9 functions by inhibiting the symmetrical arginine methylation of key cellular proteins like SmD3 and histones. This enzymatic inhibition leads to a reduction in the proliferation of lung cancer cells.[5]

An FGFR1 Inhibitor for Non-Small Cell Lung Cancer

A 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, identified as Compound C9, shows promise as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer (NSCLC).[6]

Molecular Mechanism: This Compound C9 exerts its antiproliferative effects by inhibiting the phosphorylation of FGFR1 and its downstream signaling components, including PLCγ1 and ERK. Molecular docking studies have revealed that it forms multiple hydrogen bonds with key amino acid residues in the ATP-binding pocket of FGFR1.[6]

Clarification Required for In-Depth Analysis

The examples above illustrate the diverse nature of molecules referred to as "Compound c9." To provide an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, it is imperative to first identify the specific "Compound c9" of interest.

Researchers, scientists, and drug development professionals are requested to specify which of the aforementioned "Compound c9" molecules, or another not listed, is the subject of their inquiry.

Once the specific compound is identified, a comprehensive technical guide will be generated, adhering to the core requirements of data presentation, detailed methodologies, and mandatory visualizations to facilitate a thorough understanding of its molecular basis of activity.

References

- 1. Anti-angiogenic and vascular disrupting effects of C9, a new microtubule-depolymerizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual functions: A coumarin–chalcone conjugate inhibits cyclic‐di‐GMP and quorum‐sensing signaling to reduce biofilm formation and virulence of pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity | PLOS One [journals.plos.org]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Novel Antibacterial Agent Clovibactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel depsipeptide antibiotic, Clovibactin. Isolated from the previously uncultured soil bacterium Eleftheria terrae ssp. carolina, Clovibactin demonstrates potent activity against a wide range of Gram-positive bacterial pathogens, including multidrug-resistant strains, with no detectable resistance development.[1][2] Its unique mechanism of action, targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, marks it as a promising candidate for the development of new therapeutics to combat the growing threat of antimicrobial resistance.[1][2][3]

Quantitative Data: In Vitro Efficacy

The antibacterial activity of Clovibactin has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria. The results demonstrate significant potency against clinically important drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Clovibactin against Gram-Positive Pathogens [1]

| Bacterial Strain | Resistance Phenotype | Clovibactin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Methicillin-Sensitive (MSSA) | 0.25 |

| Staphylococcus aureus ATCC 33591 | Methicillin-Resistant (MRSA) | 0.25 |

| Staphylococcus aureus NRS1 | Daptomycin-Resistant | 0.5 |

| Staphylococcus aureus NRS125 | Vancomycin-Intermediate (VISA) | 0.25 |

| Staphylococcus epidermidis ATCC 12228 | - | 0.125 |

| Enterococcus faecalis ATCC 29212 | Vancomycin-Sensitive (VSE) | 0.5 |

| Enterococcus faecalis V583 | Vancomycin-Resistant (VRE) | 0.5 |

| Enterococcus faecium E155 | Vancomycin-Resistant (VRE) | 0.25 |

| Bacillus subtilis ATCC 6633 | - | 0.0625 |

Note: MIC values were determined by broth microdilution assays.

Mechanism of Action

Clovibactin employs a multi-target mechanism that inhibits bacterial cell wall synthesis. Unlike many antibiotics that target enzymes, Clovibactin binds directly to the pyrophosphate group of three different essential peptidoglycan precursors: C55PP, Lipid II, and Lipid IIIWTA.[1][2][3] This binding is not to the variable sugar or peptide components, but to the immutable pyrophosphate moiety, which makes the development of resistance highly challenging for the bacteria.[4]

Upon binding to its targets on the bacterial membrane, Clovibactin self-assembles into large, stable supramolecular fibrils.[4][5] These fibrils sequester the precursors, effectively blocking their incorporation into the growing peptidoglycan chain and thereby preventing cell wall construction.[1][5] This process ultimately leads to cell lysis and bacterial death.[3] Additionally, Clovibactin has been observed to stimulate the release of autolysins, bacterial enzymes that degrade the cell wall, further contributing to its bactericidal efficacy.

Experimental Protocols

The following sections describe the methodologies for key experiments used in the characterization of Clovibactin.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Clovibactin against bacterial strains.

-

Preparation of Clovibactin Stock: A stock solution of Clovibactin is prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilution: In a 96-well microtiter plate, 100 µL of CAMHB is added to wells 2 through 11. 200 µL of the 2x Clovibactin solution is added to well 1. A twofold serial dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: 100 µL of the standardized bacterial inoculum is added to wells 1 through 11, resulting in a final volume of 200 µL per well and bringing the antibiotic concentrations to the desired final test range.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Clovibactin that completely inhibits visible bacterial growth.

This assay determines the specific biosynthetic pathway inhibited by Clovibactin.

-